molecular formula C5H16Cl2N2 B6191012 [(3R)-3-aminobutyl](methyl)amine dihydrochloride CAS No. 2648901-86-2

[(3R)-3-aminobutyl](methyl)amine dihydrochloride

Cat. No.: B6191012
CAS No.: 2648901-86-2
M. Wt: 175.1
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Description

(3R)-3-aminobutylamine dihydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of butylamine, characterized by the presence of an amino group and a methylamine group. The compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-aminobutylamine dihydrochloride typically involves the reaction of ®-3-aminobutanol with methylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:

    Starting Materials: ®-3-aminobutanol and methylamine.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid.

    Product Formation: The resulting product is (3R)-3-aminobutylamine dihydrochloride.

Industrial Production Methods

In industrial settings, the production of (3R)-3-aminobutylamine dihydrochloride is scaled up using similar synthetic routes. The process involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-aminobutylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amino and methylamine groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives.

Scientific Research Applications

(3R)-3-aminobutylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-3-aminobutylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

(3R)-3-aminobutylamine dihydrochloride can be compared with other similar compounds such as:

    Butylamine: A simpler amine with similar properties but lacking the methylamine group.

    Methylamine: A basic amine used in various chemical reactions.

    ®-3-aminobutanol: The precursor in the synthesis of (3R)-3-aminobutylamine dihydrochloride.

The uniqueness of (3R)-3-aminobutylamine dihydrochloride lies in its dual functional groups, which provide versatility in chemical reactions and applications.

Properties

CAS No.

2648901-86-2

Molecular Formula

C5H16Cl2N2

Molecular Weight

175.1

Purity

95

Origin of Product

United States

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